
1,3,5-Triaza-7-phosphaadamantane 7-oxide
描述
1,3,5-Triaza-7-phosphaadamantane 7-oxide is a unique organophosphorus compound characterized by its cage-like structure. This compound has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science. Its structure consists of a phosphorus atom bonded to three nitrogen atoms and an oxygen atom, forming a stable and rigid framework.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Triaza-7-phosphaadamantane 7-oxide can be synthesized through several methods. One common approach involves the reaction of 1,3,5-triaza-7-phosphaadamantane with an oxidizing agent such as hydrogen peroxide or a peracid. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired oxide product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
1,3,5-Triaza-7-phosphaadamantane 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to 1,3,5-triaza-7-phosphaadamantane under specific conditions.
Substitution: The phosphorus atom can participate in substitution reactions, where ligands attached to the phosphorus are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrides, such as sodium borohydride.
Substitution: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of 1,3,5-triaza-7-phosphaadamantane, such as its higher oxidation state forms and substituted derivatives .
科学研究应用
1,3,5-Triaza-7-phosphaadamantane 7-oxide has a wide range of applications in scientific research:
作用机制
The mechanism by which 1,3,5-Triaza-7-phosphaadamantane 7-oxide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and proteins, thereby influencing biological pathways. For instance, in cancer therapy, the compound’s complexes can inhibit the growth of cancer cells by interfering with their metabolic processes .
相似化合物的比较
Similar Compounds
1,3,5-Triaza-7-phosphaadamantane: The parent compound without the oxide group.
3,7-Dimethyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane: A derivative with methyl groups attached to the nitrogen atoms.
Uniqueness
1,3,5-Triaza-7-phosphaadamantane 7-oxide is unique due to its enhanced stability and reactivity compared to its parent compound. The presence of the oxide group increases its ability to form stable complexes with metal ions, making it more versatile in various applications .
生物活性
1,3,5-Triaza-7-phosphaadamantane-7-oxide (PTA=O) is a novel compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and cytotoxic properties. This article synthesizes current research findings on PTA=O, highlighting its mechanisms of action and implications for therapeutic applications.
Structure and Properties
PTA=O is a diamondoid building block that can form metal-organic frameworks (MOFs) when combined with various metal ions. Its unique structure allows it to participate in coordination chemistry, leading to the development of materials with enhanced biological activity. The compound's ability to form stable complexes with metals such as silver has been extensively studied.
Antimicrobial Activity
Research indicates that PTA=O exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi:
Microorganism | Inhibition Zone (mm) |
---|---|
M. luteus LB 141107 | 33 ± 0.13 |
S. aureus ATCC 6538 | 23 ± 1.2 |
S. Typhimurium ATCC 14028 | 25 ± 1.3 |
B. cereus ATCC 14579 | 22 ± 0.2 |
The compound showed the greatest activity against M. luteus, with an inhibition zone of 33 mm, surpassing the benchmark set by tetracycline .
Antiviral Activity
PTA=O has also been investigated for its antiviral properties. In particular, a study highlighted its significant antiviral activity against human adenovirus 36 (HAdV-36). This finding suggests that PTA=O could play a role in developing antiviral therapies .
Cytotoxicity Studies
Cytotoxicity assessments reveal that PTA=O exhibits selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells. For instance, in studies involving the HeLa cell line (cervical cancer), PTA=O demonstrated an IC50 of 33 µM, significantly lower than that of silver nitrate (IC50 of 176.6 µM). This selectivity is crucial for potential cancer treatment applications .
Comparative Cytotoxicity Data
Cell Line | PTA=O (µM) | Silver Nitrate (µM) |
---|---|---|
NHDF | 50.5 ± 2.4 | 44.15 ± 1.5 |
HeLa | 33.0 ± 4.1 | 176.6 ± 33.2 |
A549 | nd | 176.6 ± 26.0 |
These results indicate that while PTA=O is cytotoxic to cancer cells, it exhibits a comparable level of cytotoxicity to normal human dermal fibroblasts (NHDF), suggesting a favorable therapeutic index .
The mechanisms underlying the biological activities of PTA=O are multifaceted:
- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes contributes to its antimicrobial efficacy.
- Antiviral Mechanism : PTA=O may interfere with viral replication processes or enhance host immune responses against viral infections.
- Cytotoxic Mechanism : The selective cytotoxicity towards cancer cells may involve the induction of apoptosis or inhibition of cell proliferation pathways.
Case Studies and Applications
Recent studies have explored the application of PTA=O in various biomedical contexts:
- Metal-Organic Frameworks : PTA=O has been utilized to create MOFs that exhibit enhanced antimicrobial properties in vivo, particularly against resistant strains such as MRSA .
- Cancer Therapy : The compound's selective cytotoxicity towards cancer cells positions it as a candidate for further development in anticancer therapies.
常见问题
Basic Research Questions
Q. What are the primary research applications of PTA-O in coordination chemistry and biomedicine?
PTA-O is widely used as a water-soluble phosphine ligand in designing metal complexes for anticancer therapy, catalysis, and antimicrobial applications. Its Ru(II) complexes (e.g., RAPTA agents) exhibit antimetastatic activity by targeting proteins involved in metastasis, validated via chemical proteomics and DIGE proteinomics . In catalysis, PTA-O facilitates hydrogenation, C–C bond formation, and nitrile hydrolysis due to its strong electron-donating capacity (exceeding PPh₃) and high cone angle (~103°) . Silver(I)-PTA-O coordination networks demonstrate broad-spectrum antimicrobial activity .
Q. What synthetic methodologies are employed to prepare PTA-O derivatives, and how are they characterized?
Derivatives like 7-methyl-PTA-O are synthesized via nitration, acetylation, or alkylation reactions, followed by crystallization and spectroscopic validation. For example, 7-methyl-1,3,5-triaza-7-phosphaadamantane-7-ium-tetrafluoroborate was characterized using ³¹P/¹H/¹³C NMR, IR spectroscopy, and single-crystal XRD . Metal complexes (e.g., Au(I) or Ag(I)) are synthesized via ligand exchange, with structural confirmation via ¹H-NMR, ¹³C-NMR, and mass spectrometry .
Q. What safety protocols are essential when handling PTA-O in laboratory settings?
PTA-O is classified as a flammable solid. Key safety measures include:
- Using personal protective equipment (gloves, goggles) to avoid skin/eye contact.
- Immediate rinsing with water for 15+ minutes upon exposure.
- Conducting reactions in well-ventilated areas to prevent inhalation risks. Emergency protocols require consultation with a physician and providing the safety data sheet (SDS) .
Q. How does PTA-O enhance catalytic efficiency in hydrogenation and C–C coupling reactions compared to traditional ligands?
PTA-O’s high electron-donating capacity and small cone angle enable stronger metal-ligand binding, stabilizing reactive intermediates. For example, Ru-PTA-O complexes catalyze hydrogenation under aqueous conditions, avoiding toxic organic solvents. Kinetic studies comparing turnover frequencies (TOFs) and activation energies between PTA-O and PPh₃-based systems quantify these advantages .
Q. What structural features of PTA-O influence its ligand properties?
The adamantane backbone provides rigidity, while the phosphorus center’s electron-donating ability and water solubility (via N–H groups) enable diverse coordination modes. Its cone angle (~103°) and Tolman electronic parameter (TEP) are critical for predicting metal complex stability and reactivity. Computational studies (DFT) correlate these parameters with catalytic activity .
Advanced Research Questions
Q. How can researchers design PTA-O-containing metal complexes to optimize anticancer activity while minimizing off-target effects?
Structure-activity relationship (SAR) studies focus on modifying ancillary ligands (e.g., arene ligands in RAPTA complexes) to enhance selectivity. Proteomic profiling identifies off-target interactions, while in vivo models assess bioavailability. For example, replacing hydrophobic ligands with hydrophilic groups reduces nonspecific binding .
Q. What experimental strategies resolve contradictions in catalytic performance data between PTA-O complexes and traditional phosphine ligands?
Contradictions arise from solvent effects or competing reaction pathways. Controlled studies under identical conditions (solvent, temperature, substrate concentration) isolate ligand-specific impacts. DFT calculations analyze electronic effects (e.g., charge transfer in transition states), while operando spectroscopy monitors intermediate formation .
Q. What methodologies validate the antimicrobial mechanisms of PTA-O-based BioMOFs?
Silver(I)-PTA-O BioMOFs are tested against Gram-positive/negative bacteria and fungi via minimum inhibitory concentration (MIC) assays. Mechanistic studies use TEM to visualize membrane disruption and fluorescence assays to detect reactive oxygen species (ROS). Crystal structure analysis correlates Ag–PTA-O coordination modes with bioactivity .
Q. How does chemical proteomics contribute to elucidating the molecular targets of PTA-O-containing antimetastatic agents?
Chemical proteomics combines affinity chromatography with mass spectrometry to isolate and identify protein targets. For RAPTA complexes, this approach revealed interactions with histone H1 and heat shock proteins, linking metal complex binding to chromatin remodeling and stress response pathways .
Q. What computational and experimental approaches are integrated to study solvent interactions in PTA-O-metal complexes?
Neutron scattering experiments quantify hydrogen bonding between water and Ru-PTA-O complexes, while ab initio molecular dynamics (AIMD) simulations model solvent coordination dynamics. These methods explain how aqueous solubility impacts complex stability and reactivity .
属性
IUPAC Name |
1,3,5-triaza-7λ5-phosphatricyclo[3.3.1.13,7]decane 7-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N3OP/c10-11-4-7-1-8(5-11)3-9(2-7)6-11/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHLLGJNQPYNDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CP(=O)(C2)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N3OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201813 | |
Record name | 1,3,5-Triaza-7-phosphaadamantane 7-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53597-70-9 | |
Record name | 1,3,5-Triaza-7-phosphaadamantane 7-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triaza-7-phosphaadamantane 7-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53597-70-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。